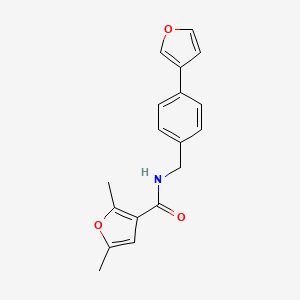

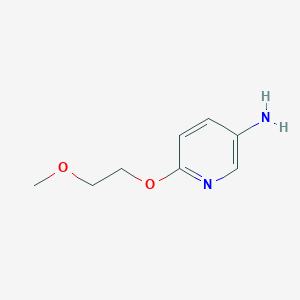

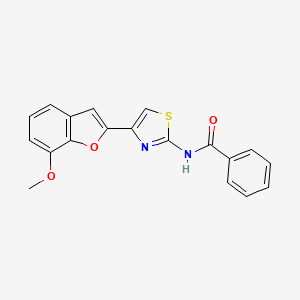

6-(2-Methoxyethoxy)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(2-Methoxyethoxy)pyridin-3-amine” is a biochemical used for proteomics research . It has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Analysis in Biological Matrices, Foodstuff, and Beverages

6-(2-Methoxyethoxy)pyridin-3-amine and its metabolites are crucial in studying their biological effects, inter- and intra-individual exposures. Their analysis in various matrices, including food products and biological samples like plasma, urine, and feces, is essential. Liquid chromatography coupled with mass spectrometry is recommended for sensitive and selective qualitative as well as quantitative analysis, achieving lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Chemistry and Properties in Coordination Chemistry

The compound shows fascinating variability in its chemistry and properties, especially in its coordination chemistry. The review covers the preparation, properties, and complex compounds of such molecules, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Identifying blind spots in the research could suggest more points of potential interest (Boča et al., 2011).

Role as Corrosion Inhibitors

The derivatives of pyridine-like compounds are widely recognized for their anticorrosive properties. They show reasonable effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review describes various aspects of corrosion and its inhibition, focusing on quinoline derivatives as corrosion inhibitors (Verma et al., 2020).

Environmental Applications: PFAS Removal

Amine-containing sorbents, like this compound, can offer solutions for PFAS control in the treatment of municipal water and wastewater at relatively low concentrations. The removal of PFAS by aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This review provides critical analysis and outlook on the development and application of amine-containing sorbents for PFAS removal (Ateia et al., 2019).

Food Safety and Hazard Control

The formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment of heterocyclic aromatic amines (HAAs) in food are essential for ensuring food safety. The presence of such compounds in food, especially meat products during thermal processing, poses a risk of cancer incidence. Controlling HAAs during food processing and dietary intake is crucial for human health (Chen et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-methoxyethoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRSRWRXPZCBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)